柳肽素

描述

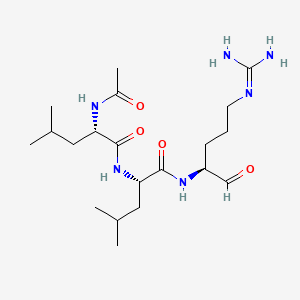

Leupeptin(1+) is a guanidinium ion that is the conjugate acid of leupeptin, arising from protonation of the guanidino group; major species at pH 7.3. It is a conjugate acid of a leupeptin.

科学研究应用

蛋白质纯化中的蛋白酶抑制

柳肽素是一种由某些土壤细菌,链霉菌自然产生的蛋白酶抑制剂。它在蛋白质纯化的初始阶段特别有用,可以防止组织中的蛋白酶降解目标蛋白质。 其广泛的蛋白酶抑制谱使其在生化研究和大规模蛋白质生产中具有不可估量的价值 .

听力保护研究

在动物模型研究中,柳肽素已证明在保护耳朵中的毛细胞免受巨大噪音和某些抗生素造成的损伤方面具有潜力。 这种对细胞损伤的保护已被证明可以防止听力损失,表明其在耳科学研究中的重要意义 .

自噬通量分析

柳肽素作为溶酶体半胱氨酸蛋白酶的特异性抑制剂。当给予饥饿的大鼠或小鼠时,它会抑制自溶酶体蛋白降解,导致肝脏中自溶酶体的积累。 这种效应用于通过检查肝脏匀浆中选择性自噬底物和自噬体膜蛋白的升高水平来测量体内自噬通量 .

自溶酶体的分离

该化合物抑制自噬蛋白水解的能力允许从肝细胞中分离自溶酶体。 然后可以检查这些分离的自溶酶体中是否存在隔离的细胞质蛋白和降解中间体,从而深入了解选择性和非选择性自噬过程 .

溶酶体半胱氨酸蛋白酶的研究

柳肽素靶向溶酶体半胱氨酸蛋白酶,包括组织蛋白酶 L、B、H 和豆蔻蛋白酶。 通过穿透肝细胞质膜并整合到溶酶体中,它使研究人员能够研究这些蛋白酶在各种生物过程中的作用和调节 .

饥饿中自噬的检查

有趣的是,柳肽素诱导的自溶酶体的数量随着饥饿而增加。 这种特性使柳肽素成为研究肝脏中饥饿诱导的自噬的有用工具,因为分离的自溶酶体的数量成为这种生理反应的指标 .

作用机制

Target of Action

Leupeptin, also known as N-acetyl-L-leucyl-L-leucyl-L-argininal, is a naturally occurring protease inhibitor . It primarily targets and inhibits serine, cysteine, and threonine proteases . These proteases play crucial roles in various biological processes, including protein degradation and turnover, regulation of cellular functions, and signal transduction .

Mode of Action

Leupeptin acts as a competitive transition state inhibitor . It binds to the active sites of its target proteases, thereby preventing these enzymes from interacting with their substrates . This inhibition can be relieved by an excess of substrate . Leupeptin’s targets include trypsin, plasmin, porcine kallikrein, papain, and cathepsin B .

Biochemical Pathways

Leupeptin’s inhibition of proteases affects various biochemical pathways. For instance, it can prevent the degradation of proteins during their isolation from tissues or membranes . It also plays a role in the regulation of autophagy, a cellular process involved in the degradation and recycling of cellular components . When leupeptin is administered, it inhibits autolysosomal protein degradation, leading to the accumulation of autolysosomes in cells .

Pharmacokinetics

It is known that leupeptin is soluble in water, ethanol, acetic acid, and dmf . It is stable for 1 week at 4 °C and 1 month at -20 °C .

Result of Action

The inhibition of proteases by leupeptin can have significant effects at the molecular and cellular levels. For example, it can prevent the destruction of products from specific enzymatic reactions being studied in vitro . In the context of autophagy, the inhibition of autolysosomal protein degradation by leupeptin results in the accumulation of autolysosomes in cells .

Action Environment

The action, efficacy, and stability of leupeptin can be influenced by various environmental factors. For instance, the pH and temperature can affect the stability of leupeptin . Furthermore, the presence of other molecules, such as substrates of the proteases that leupeptin inhibits, can influence its efficacy .

生化分析

Biochemical Properties

Leupeptin plays a crucial role in biochemical reactions by inhibiting various proteases. It interacts with enzymes such as trypsin, plasmin, porcine kallikrein, papain, cathepsin B, and endoproteinase Lys-C . The nature of these interactions is primarily competitive inhibition, where leupeptin binds to the active site of the enzyme, preventing substrate access. This inhibition can be relieved by an excess of substrate . Leupeptin is soluble in water, ethanol, acetic acid, and dimethylformamide, making it versatile for use in different experimental conditions .

Cellular Effects

Leupeptin has significant effects on various cell types and cellular processes. It is known to reduce cell death induced by excess calpain activation, providing protection against hair cell damage caused by gentamicin ototoxicity . In cellular signaling pathways, leupeptin inhibits autophagy by impairing amphisome-lysosome fusion, leading to the accumulation of autophagic vacuoles . This inhibition affects gene expression and cellular metabolism by disrupting the degradation of proteins and other cellular components.

Molecular Mechanism

At the molecular level, leupeptin exerts its effects through covalent binding to the active sites of serine, cysteine, and threonine proteases . This binding prevents the proteases from interacting with their substrates, thereby inhibiting their enzymatic activity. Leupeptin’s inhibition of proteases such as trypsin, plasmin, and cathepsin B is characterized by low inhibition constants (K_i), indicating high affinity for these enzymes . Additionally, leupeptin has been shown to inhibit the main protease of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), demonstrating its broad-spectrum protease-inhibitory activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of leupeptin change over time. Leupeptin is stable for one week at 4°C and one month at -20°C when dissolved in water . Over time, leupeptin administration leads to the accumulation of autolysosomes in liver cells, as observed in studies with starved rats and mice . This accumulation results from the inhibition of lysosomal cysteine proteinases, which disrupts autophagic proteolysis and leads to the buildup of autophagic vacuoles .

Dosage Effects in Animal Models

The effects of leupeptin vary with different dosages in animal models. In a study involving a rat hind limb ischemia model, leupeptin administration resulted in larger gastrocnemius muscle fiber cross-sectional areas compared to saline-treated controls . No significant differences were observed in the injured hindlimbs. These findings suggest that leupeptin can mitigate muscle and nerve injuries at specific dosages, but its efficacy may be limited in certain conditions .

Metabolic Pathways

Leupeptin is involved in metabolic pathways related to protease inhibition. It interacts with enzymes such as cathepsin L, cathepsin B, cathepsin H, and legumain, which are lysosomal cysteine proteinases . By inhibiting these enzymes, leupeptin disrupts the degradation of proteins within lysosomes, leading to the accumulation of autophagic vacuoles and affecting metabolic flux . This inhibition can prevent or delay muscular dystrophy in animal models .

Transport and Distribution

Leupeptin is transported and distributed within cells and tissues through various mechanisms. It penetrates hepatocyte plasma membranes and incorporates into lysosomes, where it inhibits lysosomal cysteine proteinases . In neurons, leupeptin administration slows the axonal transport of autophagosomes and endolysosomes, leading to their accumulation within dystrophic axonal swellings . This selective disruption of axonal transport highlights leupeptin’s impact on cellular localization and accumulation.

Subcellular Localization

Leupeptin’s subcellular localization is primarily within lysosomes and autophagic vacuoles. In primary cortical neuron cultures, leupeptin treatment increases the levels of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) by inhibiting its lysosomal degradation . This accumulation of BACE1 in lysosomes suggests that leupeptin affects the subcellular localization and activity of proteases involved in neurodegenerative diseases. Additionally, leupeptin’s inhibition of lysosomal proteolysis leads to the accumulation of autophagic substrates and the formation of autolysosomes .

属性

CAS 编号 |

55123-66-5 |

|---|---|

分子式 |

C20H39N6O4+ |

分子量 |

427.6 g/mol |

IUPAC 名称 |

[(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentyl]-(diaminomethylidene)azanium |

InChI |

InChI=1S/C20H38N6O4/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23)/p+1/t15-,16-,17-/m0/s1 |

InChI 键 |

GDBQQVLCIARPGH-ULQDDVLXSA-O |

SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C |

手性 SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC[NH+]=C(N)N)C=O)NC(=O)C |

规范 SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCC[NH+]=C(N)N)C=O)NC(=O)C |

外观 |

Solid powder |

Key on ui other cas no. |

24365-47-7 103476-89-7 |

Pictograms |

Irritant; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

序列 |

LLR |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

acetyl-L-leucyl-L-leucyl-L-arginal leupeptin leupeptin, (S)-isomer leupeptin, monoacetate, (S)-isome |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。